Butyric acid, 4-(diethylamino)-

Vue d'ensemble

Description

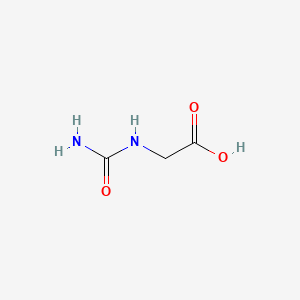

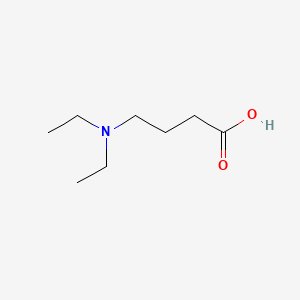

“Butyric acid, 4-(diethylamino)-” is a chemical compound with the molecular formula C8H17NO2. It is commonly used in solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of “Butyric acid, 4-(diethylamino)-” can be represented by the linear formula (CH3)2N(CH2)3CO2H . Its molecular weight is approximately 159.23 g/mol.Physical And Chemical Properties Analysis

“Butyric acid, 4-(diethylamino)-” has a density of approximately 1.0±0.1 g/cm3. It has a boiling point of 255.1±23.0 °C at 760 mmHg. The compound has a molar refractivity of 44.4±0.3 cm3 and a molar volume of 162.5±3.0 cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Structural Insights Further research into the chemical synthesis of compounds related to 4-(diethylamino)-butyric acid has been conducted. Potts and Winslow (1987) reported the synthesis of 4-diethylamino-2,6-di-tert-butylpyridine, a compound with structural similarities, highlighting the diverse synthetic routes and potential applications of diethylamino derivatives (Potts & Winslow, 1987).

Biological Activity and Molecular Recognition The molecular recognition capabilities of amine-containing, cytosine-based ditopic receptors, including those with diethylamino substituents, have been studied for their ability to complex with guanosine monophosphate (GMP). Such compounds demonstrate the potential of diethylamino derivatives in biochemical and pharmacological applications (Furuta, Magda, & Sessler, 1991).

Solid-State Fluorescence Research into the solid-state fluorescence properties of pyridinium styryl dyes, including those with diethylamino groups, has shown significant potential in materials science and sensor technology. These compounds exhibit strong fluorescence in the solid state, suggesting applications in optoelectronics and fluorescence-based sensing technologies (Matsui et al., 2013).

Safety And Hazards

Orientations Futures

Microbially produced volatile fatty acids (VFAs), such as “Butyric acid, 4-(diethylamino)-”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . The development of bio-based butyric acid production processes from renewable feedstocks is gaining attention .

Propriétés

IUPAC Name |

4-(diethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDAWBWSOYRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213299 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric acid, 4-(diethylamino)- | |

CAS RN |

63867-13-0, 42060-21-9 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.